

Alexa Fluor 488: A Technical Guide to Quantum Yield and Extinction Coefficient

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF488 carboxylic acid

Cat. No.: B12375263

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key photophysical properties of Alexa Fluor 488, a widely used green-fluorescent dye. This guide will detail its quantum yield and extinction coefficient, provide methodologies for their determination, and illustrate a typical experimental workflow.

Core Photophysical Properties of Alexa Fluor 488

Alexa Fluor 488 is renowned for its high fluorescence quantum yield and large extinction coefficient, contributing to its exceptional brightness and sensitivity in a variety of applications. [1] These properties, along with its high photostability and pH insensitivity over a broad range, make it a superior alternative to fluorescein (FITC).[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters of Alexa Fluor 488.

Property	Value	Units	Notes
Quantum Yield (Φ)	0.92	-	Measured relative to fluorescein in 0.01 M NaOH. [4] [5]
Molar Extinction Coefficient (ϵ)	71,000 - 73,000	$\text{cm}^{-1}\text{M}^{-1}$	At the excitation maximum. [5] [6]
Excitation Maximum (λ_{ex})	493 - 499	nm	The peak wavelength for light absorption. [5] [7] [8]
Emission Maximum (λ_{em})	519 - 520	nm	The peak wavelength for fluorescence emission. [5] [7] [9]
Fluorescence Lifetime (τ)	~4.1	nanoseconds	The average time the molecule stays in its excited state. [2]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following sections detail the standard methodologies for these measurements.

Determination of Fluorescence Quantum Yield: The Comparative Method

The most common and reliable method for determining the fluorescence quantum yield of a substance is the comparative method, which involves referencing a standard with a known quantum yield.[\[6\]](#)[\[10\]](#)[\[11\]](#)

Principle: When a solution of a reference standard and a test sample have the same absorbance at the same excitation wavelength, it is assumed that they are absorbing the same number of photons. Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[\[10\]](#)[\[11\]](#)

Materials:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- 1 cm path length quartz cuvettes
- Fluorescence standard with a known quantum yield (e.g., fluorescein in 0.01 M NaOH, $\Phi = 0.92$)[4]
- Test sample (Alexa Fluor 488)
- Solvent (e.g., Phosphate Buffered Saline - PBS, pH 7.2)[4]

Procedure:

- Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10][11]
- Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
- Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The same excitation wavelength must be used for all samples.
- Integrate the fluorescence emission spectra to obtain the total fluorescence intensity for each solution.
- Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
- Calculate the quantum yield of the test sample (Φ_X) using the following equation:

$$\Phi_X = \Phi_{ST} * (\text{Slope}_X / \text{Slope}_{ST}) * (\eta_X^2 / \eta_{ST}^2)$$

Where:

- Φ_{ST} is the quantum yield of the standard.
- Slope_X is the slope of the plot for the test sample.
- Slope_ST is the slope of the plot for the standard.
- η_X and η_{ST} are the refractive indices of the test sample and standard solutions, respectively (if different solvents are used).

Determination of Molar Extinction Coefficient

The molar extinction coefficient of Alexa Fluor 488 can be determined by measuring the absorbance of a solution of known concentration using the Beer-Lambert law. When labeling a protein, the degree of labeling (DOL) must be determined to calculate the extinction coefficient of the dye-protein conjugate.[12][13]

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.

Materials:

- UV-Vis Spectrophotometer
- 1 cm path length quartz cuvette
- Solution of Alexa Fluor 488 of known concentration

Procedure:

- Prepare a solution of the Alexa Fluor 488 conjugate of a known concentration in a suitable buffer (e.g., PBS).
- Measure the absorbance of the solution at the excitation maximum (around 494 nm) using a spectrophotometer.
- Calculate the molar extinction coefficient (ϵ) using the Beer-Lambert Law equation:

$$\epsilon = A / (c * l)$$

Where:

- A is the absorbance at the λ_{max} .
- c is the molar concentration of the dye.
- l is the path length of the cuvette in cm (typically 1 cm).

For Protein Conjugates: To determine the extinction coefficient of Alexa Fluor 488 conjugated to a protein, the concentrations of both the protein and the dye must be determined.[12]

- Measure the absorbance of the conjugate solution at 280 nm (A_280) and at the dye's maximum absorbance wavelength, ~494 nm (A_494).
- Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{494} * CF)] / \varepsilon_{\text{protein}}$$

Where:

- CF is the correction factor for the dye's absorbance at 280 nm (for Alexa Fluor 488, this is approximately 0.11).[12]
- $\varepsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.

- Calculate the dye concentration:

$$\text{Dye Concentration (M)} = A_{494} / \varepsilon_{\text{dye}}$$

Where:

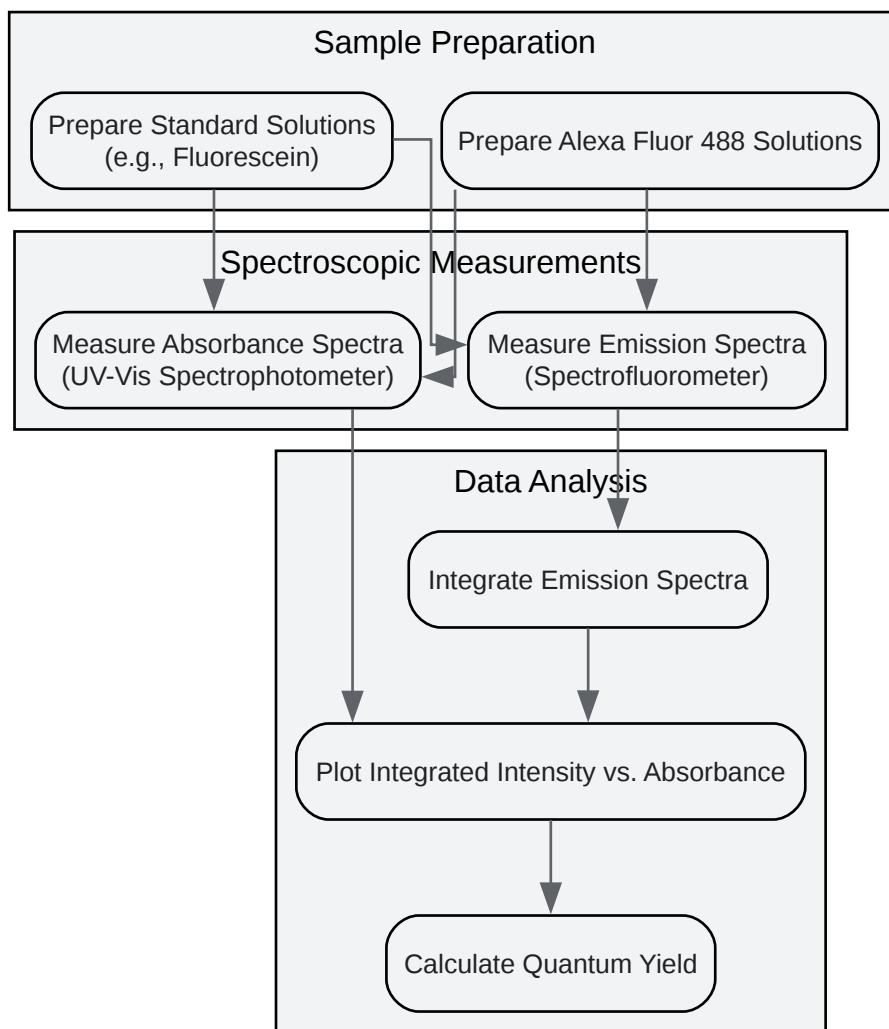
- ε_{dye} is the molar extinction coefficient of the dye at its λ_{max} (e.g., $71,000 \text{ cm}^{-1}\text{M}^{-1}$ for Alexa Fluor 488).[12]
- Calculate the Degree of Labeling (DOL):

$$\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$$

Visualizations

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps in determining the fluorescence quantum yield of Alexa Fluor 488 using the comparative method.

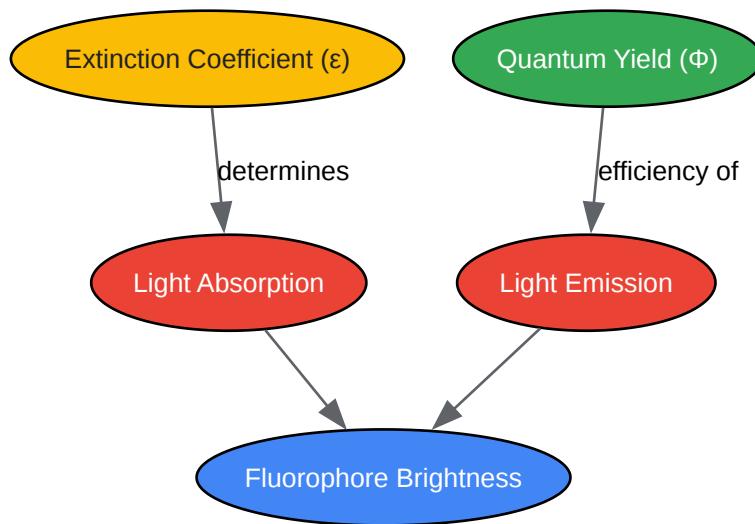


[Click to download full resolution via product page](#)

Workflow for Quantum Yield Determination.

Logical Relationship of Photophysical Properties

This diagram shows the relationship between the core photophysical properties that contribute to the overall brightness of a fluorophore like Alexa Fluor 488.

[Click to download full resolution via product page](#)

Factors Contributing to Fluorophore Brightness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alexa Fluor 488 dye | Thermo Fisher Scientific - CL [thermofisher.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. benchchem.com [benchchem.com]
- 7. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 8. Alexa Fluor 488® Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 9. ulab360.com [ulab360.com]

- 10. static.horiba.com [static.horiba.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Alexa Fluor 488: A Technical Guide to Quantum Yield and Extinction Coefficient]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12375263#quantum-yield-and-extinction-coefficient-of-alex-fluor-488>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com